molecular formula C17H18ClFN4O2 B2573435 (2-Chloro-4-fluorophenyl)(4-(6-methoxy-2-methylpyrimidin-4-yl)piperazin-1-yl)methanone CAS No. 946248-20-0

(2-Chloro-4-fluorophenyl)(4-(6-methoxy-2-methylpyrimidin-4-yl)piperazin-1-yl)methanone

Cat. No. B2573435
CAS RN: 946248-20-0
M. Wt: 364.81
InChI Key: DIYXRMBNNBSUBY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(2-Chloro-4-fluorophenyl)(4-(6-methoxy-2-methylpyrimidin-4-yl)piperazin-1-yl)methanone is a useful research compound. Its molecular formula is C17H18ClFN4O2 and its molecular weight is 364.81. The purity is usually 95%.
BenchChem offers high-quality (2-Chloro-4-fluorophenyl)(4-(6-methoxy-2-methylpyrimidin-4-yl)piperazin-1-yl)methanone suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (2-Chloro-4-fluorophenyl)(4-(6-methoxy-2-methylpyrimidin-4-yl)piperazin-1-yl)methanone including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Analytical Chemistry

Research on flunarizine, a compound with a structural motif related to the query compound, demonstrates the use of micellar liquid chromatography (MLC) and microemulsion liquid chromatography (MELC) for the separation and analysis of drug degradation products. This technique could potentially be applied to analyze the stability and degradation pathways of "(2-Chloro-4-fluorophenyl)(4-(6-methoxy-2-methylpyrimidin-4-yl)piperazin-1-yl)methanone" and related pharmaceutical compounds (El-Sherbiny et al., 2005).

Pharmacology and Medicinal Chemistry

  • The discovery of potent antagonists for G protein-coupled receptors (GPRs) through the synthesis and evaluation of small molecule antagonists, highlighting the role of structural modifications in enhancing drug efficacy. This research approach could be relevant for designing new therapeutics based on the query compound structure (Romero et al., 2012).
  • Development of novel derivatives of 2-pyridinemethylamine as selective, potent, and orally active agonists at 5-HT1A receptors. The strategic incorporation of fluorine and other substituents to improve pharmacological properties could inform the modification and application of the query compound in drug development (Vacher et al., 1999).

Antimicrobial Activity

The synthesis and biological activity study of triazole analogues of piperazine, including (5-methyl-1-phenyl-1H-1,2,3-triazol-4-yl)(4arylpiperazino)methanone compounds, showed significant inhibition of bacterial growth. This suggests potential antimicrobial applications for structurally related compounds, including the query compound (Nagaraj et al., 2018).

Material Science

  • Synthesis and characterization of novel compounds with specific structural features, such as crown ethers combined with naphthalimide units, for applications in fluorescence-based sensors and molecular logic gates. The design principles and functional integration in these compounds could be relevant for developing new materials based on the query compound for sensing or electronic applications (Gauci & Magri, 2022).

properties

IUPAC Name

(2-chloro-4-fluorophenyl)-[4-(6-methoxy-2-methylpyrimidin-4-yl)piperazin-1-yl]methanone
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H18ClFN4O2/c1-11-20-15(10-16(21-11)25-2)22-5-7-23(8-6-22)17(24)13-4-3-12(19)9-14(13)18/h3-4,9-10H,5-8H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DIYXRMBNNBSUBY-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC(=CC(=N1)OC)N2CCN(CC2)C(=O)C3=C(C=C(C=C3)F)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H18ClFN4O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

364.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(2-Chloro-4-fluorophenyl)(4-(6-methoxy-2-methylpyrimidin-4-yl)piperazin-1-yl)methanone

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